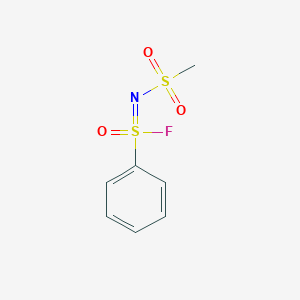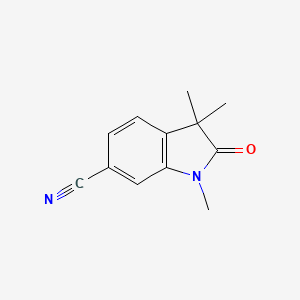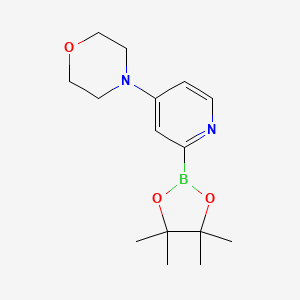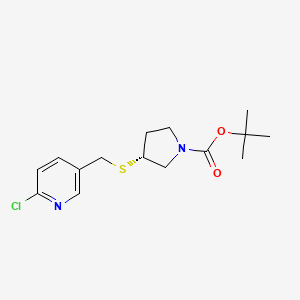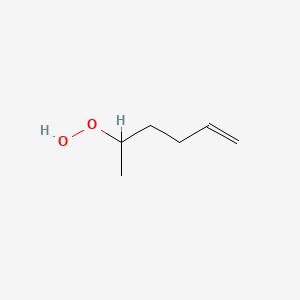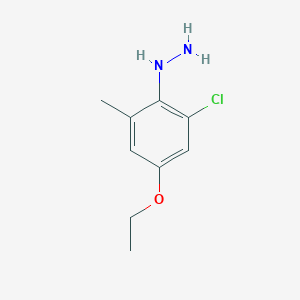
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine is an organic compound with the molecular formula C9H13ClN2O. It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine typically involves the reaction of 2-chloro-4-ethoxy-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the benzaldehyde reacts with the hydrazine to form the corresponding hydrazone, which is then reduced to yield the hydrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-ethoxy-6-methylphenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-4-methoxy-6-methylphenyl)hydrazine
- (2-Chloro-4-ethoxy-6-ethylphenyl)hydrazine
- (2-Bromo-4-ethoxy-6-methylphenyl)hydrazine
Uniqueness
(2-Chloro-4-ethoxy-6-methylphenyl)hydrazine is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88965-68-8 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
(2-chloro-4-ethoxy-6-methylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O/c1-3-13-7-4-6(2)9(12-11)8(10)5-7/h4-5,12H,3,11H2,1-2H3 |
Clave InChI |
DBAWUPPJJMQNSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)C)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
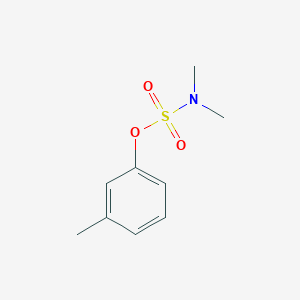
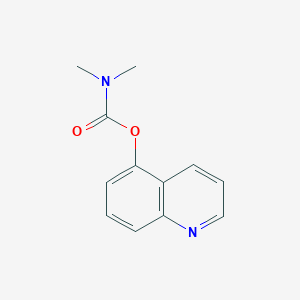
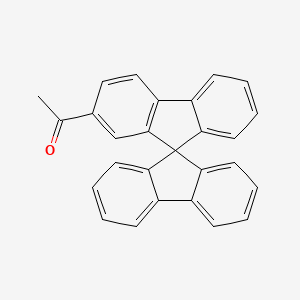

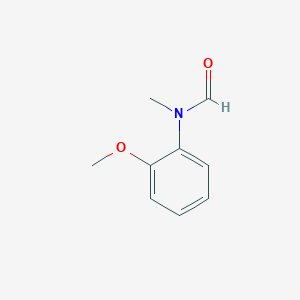
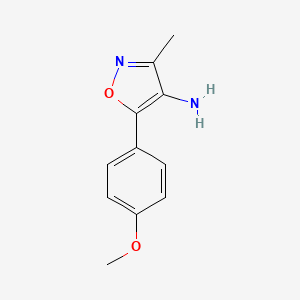
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
